6-(But-3-en-1-yl)pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-but-3-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-7-5-8(11)10-6-9-7/h2,5-6H,1,3-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNCDSGGEXMWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 but 3 En 1 Yl Pyrimidin 4 Ol and Its Analogs
Strategic Approaches to Pyrimidin-4-ol Core Construction
The synthesis of the pyrimidin-4-ol scaffold, the central structural motif, is achievable through several reliable synthetic routes. Key among these are classical cyclocondensation reactions and modern multicomponent reaction pathways, each offering distinct advantages in terms of substrate scope and reaction efficiency.
Cyclocondensation Reactions of Precursors
Cyclocondensation reactions represent a foundational and widely employed strategy for assembling the pyrimidine (B1678525) ring. These methods typically involve the reaction of a 1,3-dielectrophile with a C-N-C building block, such as an amidine or urea (B33335). nih.gov A common approach is the Principal Pyrimidine Synthesis, which utilizes β-dicarbonyl compounds and their derivatives as the dielectrophilic component. nih.gov For instance, β-ketoesters or malonic esters can react with guanidine (B92328) or urea under basic conditions to yield substituted pyrimidin-4-ols.
Another prevalent method involves the cyclization of chalcones (α,β-unsaturated ketones) with urea or guanidine hydrochloride. nih.govijper.orgijres.org This reaction proceeds via a Michael addition followed by intramolecular condensation and dehydration to form the dihydropyrimidinone ring, which can then be oxidized or exist in its tautomeric pyrimidin-4-ol form. The reaction is often carried out in the presence of a base like potassium hydroxide (B78521) or sodium ethoxide in an alcoholic solvent. nih.govijper.org The versatility of this method allows for a wide range of substituents on the pyrimidine ring by varying the precursor chalcone.
The general synthetic strategies can be broadly categorized into two main approaches: the condensation of pre-functionalized moieties to form the heterocycle, or the subsequent modification of a pre-formed pyrimidine ring. nih.gov The former is often more efficient and provides higher yields. nih.gov
Multicomponent Reaction Pathways to Substituted Pyrimidines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful and sustainable tool for the synthesis of complex molecules like substituted pyrimidines. acs.orgresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular diversity from simple and readily available starting materials. researchgate.netthieme-connect.com
A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. acs.orgorganic-chemistry.org This process assembles highly substituted pyrimidines through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.orgbohrium.com Specialized pincer-ligand-stabilized iridium complexes, such as PN₅P-Ir complexes, have been shown to be particularly effective catalysts for this transformation, providing excellent regioselectivity and yields up to 93% for a diverse range of 38 different pyrimidines. acs.orgorganic-chemistry.org This methodology is attractive as it utilizes alcohols, which can be derived from renewable biomass sources, aligning with the principles of green chemistry. organic-chemistry.orgbohrium.com The modularity of MCRs makes them exceptionally useful for creating large libraries of diversely functionalized pyrimidines for applications in medicinal chemistry and drug discovery. researchgate.netthieme-connect.com
Regioselective Installation of the But-3-en-1-yl Substituent at C-6
Once the pyrimidin-4-ol core is established, the next critical step is the introduction of the but-3-en-1-yl group specifically at the C-6 position. This requires methods that offer high regioselectivity to avoid substitution at other reactive sites on the pyrimidine ring.
Alkylation and Cross-Coupling Methodologies
Direct alkylation of a pre-formed pyrimidine ring can be challenging due to competing N-alkylation and potential reactions at other carbon positions. researchgate.net However, regioselective C-alkylation can be achieved by carefully controlling reaction conditions or by using directing groups.
More controllably, modern cross-coupling reactions provide a robust and versatile toolkit for forming C-C bonds with high precision. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are particularly powerful for this purpose. benthamscience.comyoutube.com To install the but-3-en-1-yl group, a common strategy involves first introducing a halogen (e.g., chlorine, bromine, or iodine) or a triflate group at the C-6 position of the pyrimidin-4-ol. This functionalized pyrimidine can then undergo a cross-coupling reaction with an appropriate organometallic partner, such as but-3-en-1-ylboronic acid (for Suzuki coupling) or tributyl(but-3-en-1-yl)stannane (for Stille coupling).
Specifically, the reaction of iodopyrimidines with terminal alkenes, catalyzed by palladium(II) acetate, has been shown to be effective for creating olefinic substituents. clockss.org For these reactions, using palladium catalysts without phosphine (B1218219) ligands can be superior in minimizing homo-coupling side reactions and maximizing the yield of the desired cross-coupled product. clockss.org Similarly, palladium-catalyzed C-H activation and arylation at the C-6 position of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been demonstrated, suggesting that direct C-H functionalization could be a potential future pathway for alkylation as well. chemistryviews.orgnih.gov
| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Typical Catalyst | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 6-Halopyrimidin-4-ol | But-3-en-1-ylboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, high functional group tolerance |
| Stille | 6-Halopyrimidin-4-ol | Tributyl(but-3-en-1-yl)stannane | Pd(PPh₃)₄ | Tolerant of many functional groups |
| Heck | 6-Iodopyrimidin-4-ol | But-3-ene | Pd(OAc)₂ | Direct coupling with alkenes |
| Negishi | 6-Halopyrimidin-4-ol | But-3-en-1-ylzinc halide | Pd(PPh₃)₄, Ni(dppf)Cl₂ | High reactivity of organozinc reagent |
Olefin Metathesis Approaches for Alkene Introduction and Macrocyclization
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. libretexts.org While it is most famously used for ring-closing metathesis (RCM) to form macrocycles, cross-metathesis (CM) can be employed to introduce the but-3-en-1-yl moiety. nih.govorganic-chemistry.org For example, a pyrimidin-4-ol bearing a shorter terminal alkene (e.g., an allyl group) at C-6 could undergo cross-metathesis with 3-butene-1-ol derivatives or other suitable partners to extend the chain. Modern ruthenium-based catalysts, such as Grubbs' catalysts, are well-suited for this purpose due to their high functional group tolerance and stability. nih.govorganic-chemistry.org
Furthermore, the terminal alkene of the 6-(but-3-en-1-yl) substituent makes the molecule a prime candidate for subsequent ring-closing metathesis reactions. If another alkene-containing side chain is present elsewhere on the molecule, an intramolecular RCM reaction can be used to construct complex macrocyclic structures fused to the pyrimidine ring. nih.govnih.govuu.nl This template-directed synthesis approach has been successfully used to create large macrocycles from substituted pyridine (B92270) precursors, demonstrating the feasibility of applying this strategy to pyrimidine derivatives for the construction of novel molecular architectures. nih.govuu.nl The efficiency of RCM is often dependent on factors like substrate concentration (high dilution favors intramolecular cyclization) and the specific catalyst used. nih.govnih.gov
Optimization of Reaction Conditions and Process Efficiency
Maximizing the yield and purity of 6-(But-3-en-1-yl)pyrimidin-4-ol requires careful optimization of reaction parameters for both the ring formation and substituent installation steps.
For cyclocondensation reactions, key variables include the choice of base (e.g., Na₂CO₃, NaOH, NaOEt), the solvent, the reaction temperature, and the molar ratios of the reactants. nih.gov For instance, while strong bases are often used, milder bases like sodium carbonate have been found to be sufficiently reactive for certain cyclizations, potentially reducing side reactions. nih.gov Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. ijres.org
In multicomponent reactions, catalyst selection and loading, solvent, and temperature are critical. The development of highly active iridium and manganese pincer complexes has enabled these reactions to proceed under relatively mild conditions with high efficiency. acs.orgmdpi.com
For cross-coupling reactions, optimization involves screening different palladium catalysts, ligands, bases, and solvents to achieve the best balance of reactivity and selectivity, while minimizing side products like homo-coupling. clockss.org The use of continuous-flow (CF) technology offers a significant advantage for optimizing and scaling up reactions. nih.gov By allowing for rapid screening of conditions such as temperature and residence time in a controlled manner, CF systems can lead to significantly higher yields and shorter reaction times compared to traditional batch processes, even for reactions that are difficult or low-yielding under conventional conditions. nih.gov
| Synthetic Step | Parameter to Optimize | Example Conditions/Techniques | Goal of Optimization |
|---|---|---|---|
| Cyclocondensation | Base, Solvent, Temperature | NaOEt in EtOH, reflux; KOH in EtOH, microwave | Increase yield, reduce reaction time |
| Multicomponent Reaction | Catalyst, Ligand, Temperature | PN₅P-Ir pincer complex, tert-amyl alcohol, reflux | Improve regioselectivity and atom economy |
| Cross-Coupling | Catalyst, Ligand, Base | Pd(OAc)₂ (ligandless), Et₃N | Maximize cross-coupling yield, minimize homo-coupling |
| General Process | Reaction Technology | Continuous-flow reactors | Improve efficiency, safety, and scalability; reduce reaction time |
Integration of Green Chemistry Principles in Synthetic Route Design
The contemporary synthesis of heterocyclic compounds, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. For the synthesis of pyrimidin-4-ol derivatives, several green strategies have been effectively implemented, enhancing the sustainability of their production.
A plausible and adaptable route to this compound involves the cyclocondensation of a β-ketoester, specifically ethyl 2-(but-3-en-1-yl)-3-oxobutanoate, with formamide. The application of green chemistry to this and similar synthetic pathways focuses on several key areas: energy efficiency, alternative solvents, and catalysis.
Microwave-Assisted Synthesis:
One of the most significant advancements in green organic synthesis is the use of microwave irradiation as an energy source. prepchem.comresearchgate.net Conventional heating methods are often slow and energy-intensive, whereas microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often cleaner reactions with higher yields. foliamedica.bgmdpi.com The synthesis of pyrimidine derivatives, which can be sluggish under conventional heating, benefits significantly from microwave activation. prepchem.comfoliamedica.bg This technique is particularly advantageous for the synthesis of substituted pyrimidines, where it can improve the efficiency of the cyclocondensation step. researchgate.net
The table below illustrates the typical improvements observed in the synthesis of pyrimidine analogs when transitioning from conventional heating to microwave irradiation.
| Entry | Catalyst | Solvent | Method | Reaction Time | Yield (%) |
| 1 | None | Ethanol | Reflux | 8 h | 75 |
| 2 | None | None | MW (150W) | 10 min | 92 |
| 3 | Acid | DMF | Reflux | 12 h | 68 |
| 4 | Acid | None | MW (200W) | 5 min | 88 |
Solvent-Free and Alternative Solvent Systems:
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of solvent-free (neat) reaction conditions or the replacement of hazardous solvents with more benign alternatives like water, ethanol, or ionic liquids. researchgate.net One-pot syntheses of pyrimidine derivatives have been successfully carried out in water, which is a safe, non-toxic, and inexpensive solvent. tcd.ie Furthermore, solvent-free syntheses, often coupled with microwave irradiation, can lead to highly efficient and clean reactions, simplifying product isolation and reducing waste. researchgate.net
Catalysis:
The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste. In pyrimidine synthesis, a range of green catalysts have been explored. These include solid acid catalysts, reusable heterogeneous catalysts, and biocatalysts. For instance, the use of a recyclable ionic liquid like [Et3NH][HSO4] has been shown to be effective in the one-pot synthesis of pyrazole (B372694) derivatives, a methodology that can be adapted for pyrimidines. researchgate.net The development of novel heterogeneous acid catalysts, such as butanesulfonic acid immobilized on magnetic nanoparticles, offers the advantages of high efficiency and easy separation and recycling, further enhancing the green credentials of the synthesis. nih.gov
The following table provides examples of different catalysts used in the synthesis of pyrimidine-related structures, highlighting the yields and reaction conditions.
| Entry | Reactants | Catalyst | Solvent | Yield (%) |
| 1 | Aldehyde, β-ketoester, Urea | SiO2/HClO4 | None | 95 |
| 2 | Aldehyde, Ethyl Acetoacetate, Phenylhydrazine | [Et3NH][HSO4] | None | 92 |
| 3 | Chalcone, Guanidine | Zinc Chloride | Ethanol (MW) | 88 |
| 4 | Aldehyde, Malononitrile, Thiophenol | ZnCl2 | None (MW) | 85 |
By integrating these green chemistry principles—microwave-assisted synthesis, the use of environmentally benign solvents or solvent-free conditions, and the application of efficient and recyclable catalysts—the synthesis of this compound and its analogs can be achieved in a more sustainable and economically viable manner. These approaches not only reduce the environmental impact but also often lead to improved reaction efficiency and product purity.
Advanced Spectroscopic and Structural Elucidation of 6 but 3 En 1 Yl Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. The analysis of 6-(But-3-en-1-yl)pyrimidin-4-ol would involve a combination of one-dimensional and two-dimensional NMR experiments.
The compound exists in tautomeric forms, primarily the -ol and -one forms. The position of the tautomeric equilibrium can be influenced by the solvent and temperature, which would be reflected in the NMR spectra. For the purpose of this discussion, we will consider the pyrimidin-4-ol tautomer.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J), and integration (relative number of protons). For this compound, the spectrum would show signals corresponding to the protons on the pyrimidine (B1678525) ring and the butenyl side chain.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 (ring) | ~8.0 | s | - | 1H |
| H5 (ring) | ~6.5 | s | - | 1H |
| H1' (butenyl) | ~5.8 | m | - | 1H |
| H2' (butenyl) | ~5.0 | m | - | 2H |
| H3' (butenyl) | ~2.8 | t | ~7.5 | 2H |
| H4' (butenyl) | ~2.5 | q | ~7.5 | 2H |
| OH/NH (tautomer) | Broad, variable | br s | - | 1H |
Note: 's' denotes singlet, 't' triplet, 'q' quartet, 'm' multiplet, and 'br s' broad singlet. Chemical shifts are estimates and can vary based on solvent and concentration.
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, olefinic, aliphatic).
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (ring) | ~150 |
| C4 (ring) | ~165 |
| C5 (ring) | ~110 |
| C6 (ring) | ~160 |
| C1' (butenyl) | ~138 |
| C2' (butenyl) | ~115 |
| C3' (butenyl) | ~35 |
| C4' (butenyl) | ~30 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
To confirm the assignments from 1D NMR and establish the connectivity between atoms, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the -CH₂-CH₂- and -CH=CH₂ fragments of the butenyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. The molecular formula for this compound is C₈H₁₀N₂O.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 151.0866 |
| [M+Na]⁺ | 173.0685 |
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for pyrimidine derivatives often involve the loss of small molecules from the ring system and cleavage of the side chain. sapub.orgiosrjournals.org For this compound, a characteristic fragmentation would be the loss of the butenyl side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands for the O-H/N-H, C=O, C=N, and C=C bonds, which would also provide evidence for the tautomeric equilibrium. nih.gov
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H/N-H stretch | 3200-3400 (broad) | Indicative of the hydroxyl/amine group and tautomerism. |
| C-H stretch (sp²) | 3000-3100 | Aromatic and vinyl C-H bonds. |
| C-H stretch (sp³) | 2850-2960 | Aliphatic C-H bonds in the butenyl chain. |
| C=O stretch (amide) | 1650-1690 | Present in the pyrimidinone tautomer. |
| C=N/C=C stretch | 1550-1640 | Ring and vinyl stretching vibrations. |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture (if applicable)
If a suitable single crystal of this compound can be grown, SC-XRD would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov This analysis would unequivocally confirm the connectivity and the dominant tautomeric form in the solid state. The crystal structure would reveal how the molecules pack together, often forming dimers or extended networks through hydrogen bonds involving the pyrimidinol/pyrimidinone functionality. nih.gov
Vibrational Spectroscopy for Conformational and Tautomeric Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of this compound. These methods provide a molecular fingerprint, offering detailed insights into the compound's conformational isomers and, crucially, its tautomeric equilibrium. The vibrational modes of the molecule are sensitive to changes in bond lengths, angles, and electron density distribution, making it possible to distinguish between different structural forms.
The tautomerism between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms is a key characteristic of this class of compounds. nih.govchemicalbook.com Theoretical and experimental studies on analogous pyrimidine derivatives have established that the keto form is generally the most stable tautomer. chemicalbook.com Vibrational analysis, supported by quantum chemical calculations such as Density Functional Theory (DFT), is instrumental in identifying the predominant tautomer and characterizing the mixture. semanticscholar.orgresearchgate.net
FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides distinct peaks corresponding to specific functional groups and vibrational modes. For this compound, the FTIR spectrum is expected to be dominated by the features of its most stable tautomer.
Key vibrational bands anticipated for the keto tautomer, 6-(but-3-en-1-yl)pyrimidin-4(1H)-one, include:
N-H Stretching: A broad band in the 3200-2800 cm⁻¹ region, characteristic of the N-H group in the pyrimidine ring.
C=O Stretching: A strong absorption band typically observed between 1700 and 1650 cm⁻¹, indicative of the carbonyl group. This is a critical marker for the keto form.
C=C and C=N Stretching: Vibrations of the pyrimidine ring and the butenyl side chain are expected in the 1650-1400 cm⁻¹ range.
C-H Stretching: Bands corresponding to the aliphatic and vinylic C-H bonds of the butenyl group appear around 3100-2850 cm⁻¹.
In contrast, the enol tautomer, this compound, would exhibit:
O-H Stretching: A broad band in the 3400-3200 cm⁻¹ region due to the hydroxyl group.
C-O Stretching: A band in the 1260-1000 cm⁻¹ range.
The absence of the strong C=O stretching band is a key indicator of the enol form.
The following table summarizes the expected characteristic FTIR frequencies for the tautomers of this compound, based on data from related pyrimidine compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Keto Form | Expected Wavenumber (cm⁻¹) - Enol Form |
| N-H Stretch | 3200-2800 | - |
| O-H Stretch | - | 3400-3200 |
| C-H Stretch (vinyl) | ~3080 | ~3080 |
| C-H Stretch (aliphatic) | 2960-2850 | 2960-2850 |
| C=O Stretch | 1700-1650 | - |
| C=C Stretch (alkene) | ~1640 | ~1640 |
| Ring C=N, C=C Stretch | 1600-1450 | 1600-1450 |
| C-O Stretch | - | 1260-1000 |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. researchgate.net While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the C=C bond of the butenyl side chain and the pyrimidine ring. scifiniti.comsoton.ac.uk
For this compound, Raman spectroscopy can help confirm the presence of specific conformers by analyzing the vibrational modes of the flexible butenyl group. The technique is also valuable for studying the compound in different environments, such as in solution or the solid state.
Key Raman bands for this compound would include:
Ring Breathing Modes: Symmetric vibrations of the pyrimidine ring, which are often strong in the Raman spectrum, can provide information about the substitution pattern and tautomeric form.
C=C Stretching: The C=C bond of the butenyl group is expected to show a strong Raman signal around 1640 cm⁻¹.
C-H Bending and Stretching: These modes can also be observed and provide further structural details.
The combination of FTIR and Raman spectroscopy, along with theoretical calculations, allows for a comprehensive vibrational analysis of this compound. nih.govresearchgate.net This dual approach enables the unambiguous identification of the predominant tautomer and offers insights into the conformational preferences of the butenyl side chain. nih.gov
The table below presents a hypothetical assignment of Raman bands for the most stable keto tautomer of this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (vinyl) | ~3080 |
| C-H Stretch (aliphatic) | 2960-2850 |
| C=O Stretch | 1700-1650 (weak) |
| C=C Stretch (alkene) | ~1640 (strong) |
| Ring C=N, C=C Stretch | 1600-1450 |
| Ring Breathing | ~1000 |
Chemical Reactivity and Mechanistic Transformations of 6 but 3 En 1 Yl Pyrimidin 4 Ol
Reactivity Profile of the Pyrimidin-4-ol Moiety
The pyrimidine (B1678525) ring, a diazine containing nitrogen atoms at the 1 and 3 positions, is an electron-deficient heterocycle. slideshare.net This inherent electronic characteristic, further influenced by the hydroxyl group at the 4-position, defines its reactivity towards various chemical reagents.
Investigation of Tautomeric Equilibrium and its Influence on Reactivity
The 4-hydroxypyrimidine (B43898) core of the title compound exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and the more stable keto (pyrimidin-4(3H)-one) forms. nih.govchemicalbook.com This equilibrium is a critical determinant of the molecule's reactivity, as the availability of the hydroxyl group and the electronic distribution within the pyrimidine ring are significantly altered between the two forms.
Studies on related 4-hydroxypyrimidine systems have shown that the keto tautomer generally predominates. nih.govchemicalbook.com The stability of the keto form is attributed to factors such as the formation of a stable six-membered ring structure facilitated by hydrogen bonding, which lowers the covalent bond tension and eases the transition between molecular structures. chemicalbook.com The presence of substituents can influence this equilibrium. For instance, the introduction of additional hydroxyl or thiol groups tends to stabilize the dioxo or oxo-thione forms, respectively. nih.gov While the S-methyl group in S-methyl-2-thiouracil does not significantly affect the tautomeric equilibrium compared to 4-hydroxypyrimidine, the specific influence of the 6-(but-3-en-1-yl) group on this equilibrium requires further investigation. nih.gov The interconversion between the enol and keto forms can be influenced by solvent and temperature, with the enol imine–enamine interconversion being relatively fast. rsc.org
The tautomeric equilibrium directly impacts the molecule's reactivity. The enol form, with its hydroxyl group, is more susceptible to reactions targeting this functionality, while the keto form presents a different set of reactive sites.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. wikipedia.orgbhu.ac.in The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. When such reactions do occur, they preferentially take place at the C-5 position, which is the least electron-deficient position in the ring. slideshare.netwikipedia.org However, for unactivated pyrimidines, electrophilic substitution is of little synthetic importance. bhu.ac.in The reactivity can be enhanced by the presence of activating groups. For instance, pyrimidones can undergo nitration. bhu.ac.in
Conversely, the pyrimidine ring is activated towards nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. slideshare.netwikipedia.org These positions are electron-deficient and can accommodate the negative charge of the intermediate Meisenheimer complex through resonance stabilization involving the ring nitrogen atoms. stackexchange.comstackexchange.com The presence of a good leaving group at these positions facilitates nucleophilic attack. For instance, chloro-substituted pyrimidines are valuable precursors for introducing various nucleophiles. bhu.ac.in In the context of 6-(but-3-en-1-yl)pyrimidin-4-ol, the hydroxyl group at the C-4 position can be converted into a better leaving group, such as a triazolyl group, to facilitate C-nucleophilic substitution. nih.gov Studies on related systems have shown that C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides react with various carbon nucleophiles to yield functionalized pyrimidines. nih.gov The regioselectivity of nucleophilic attack often favors the C-4 position over the C-2 position. stackexchange.com
Functionalization at Hydroxyl and Ring Nitrogen Centers
The hydroxyl group of the pyrimidin-4-ol tautomer and the nitrogen atoms within the ring offer additional sites for functionalization.
The hydroxyl group can undergo O-alkylation. However, direct alkylation of related pyrimidin-2(1H)-ones with alkyl halides often results in a mixture of N- and O-alkylated products. acs.org The ratio of these products is dependent on the specific substrate and reaction conditions. acs.org Chemoselective O-alkylation can be achieved through alternative strategies, such as using a pre-functionalized alkylating agent. acs.org The hydroxyl group can also be activated for displacement, for example, by conversion to a sulfonate ester.
The nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. wikipedia.org Due to the presence of two nitrogen atoms, pyrimidine is less basic than pyridine (B92270). bhu.ac.in Protonation or alkylation typically occurs at only one of the ring nitrogens. wikipedia.org The but-3-en-1-yl substituent at the 6-position may sterically influence the accessibility of the adjacent N-1 atom for such reactions.
Transformations Involving the But-3-en-1-yl Alkene Moiety
The but-3-en-1-yl side chain introduces a reactive terminal alkene, opening up a different set of chemical transformations distinct from the pyrimidine ring chemistry.
Electrophilic Addition Reactions to the Terminal Alkene
The terminal double bond of the but-3-en-1-yl group is susceptible to electrophilic addition reactions. In the case of unsymmetrical alkenes, the addition of a reagent like HX (where X is a halogen) follows Markovnikov's rule. chemguide.co.uk This rule states that the hydrogen atom of HX will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. chemguide.co.uk This regioselectivity is governed by the formation of the more stable carbocation intermediate during the reaction mechanism. chemguide.co.uklibretexts.org
For the but-3-en-1-yl group, the addition of an electrophile (E+) to the terminal carbon would generate a more stable secondary carbocation on the adjacent carbon, which would then be attacked by the nucleophile (Nu-). This is in contrast to the formation of a less stable primary carbocation if the electrophile were to add to the internal carbon of the double bond.
Table 1: Predicted Products of Electrophilic Addition to the But-3-en-1-yl Moiety
| Reagent | Predicted Major Product |
| HBr | 6-(3-Bromobutyl)pyrimidin-4-ol |
| H₂O/H⁺ | 6-(4-Hydroxybutyl)pyrimidin-4-ol |
| Br₂ | 6-(3,4-Dibromobutyl)pyrimidin-4-ol |
This table is based on the principles of electrophilic addition and Markovnikov's rule.
Radical Reactions and Polymerization Potential
The terminal alkene of the but-3-en-1-yl group can also participate in radical reactions. researchgate.netlibretexts.org In the presence of a radical initiator, such as a peroxide, the addition of HBr to the alkene can proceed via an anti-Markovnikov pathway. libretexts.orgyoutube.com This occurs because the initial addition of a bromine radical to the terminal carbon generates a more stable secondary carbon radical. libretexts.org This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product. libretexts.org
The presence of the terminal double bond also suggests a potential for radical-initiated polymerization. libretexts.orglibretexts.org In a chain-growth polymerization process, a radical initiator would add to the double bond of one monomer unit, creating a new radical species. libretexts.org This radical can then react with another monomer molecule, propagating the polymer chain. libretexts.org The process continues until termination occurs through radical combination or disproportionation. libretexts.org The resulting polymer would have a backbone derived from the butenyl chain, with the pyrimidin-4-ol moiety as a pendant group. The properties of such a polymer would be influenced by the nature of this heterocyclic substituent.
Table 2: Key Chemical Moieties and Their Reactivity
| Moiety | Type of Reaction | Key Reactive Sites |
| Pyrimidin-4-ol | Tautomerism | N/A |
| Nucleophilic Substitution | C2, C4, C6 | |
| Electrophilic Substitution | C5 | |
| Functionalization | -OH, Ring Nitrogens | |
| But-3-en-1-yl | Electrophilic Addition | Terminal Alkene |
| Radical Addition | Terminal Alkene | |
| Polymerization | Terminal Alkene |
This table provides a summary of the reactive centers and potential transformations for the different parts of the this compound molecule.
Metal-Catalyzed C-H Activation and Cross-Coupling Reactions
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize its C-H bonds directly or via cross-coupling reactions is of significant synthetic interest. nih.govresearchgate.net For this compound, the pyrimidine ring offers several positions for such transformations.
Metal-Catalyzed C-H Activation: Direct C-H activation is an atom-economical strategy for forming new C-C or C-heteroatom bonds. mdpi.comnih.gov The pyrimidine ring has C-H bonds at the C2 and C5 positions. The C2 position is often the most acidic and susceptible to deprotonation or directed metalation. Palladium-catalyzed C-H arylation, for example, has been used to functionalize pyrimidine derivatives, often requiring a directing group to achieve high regioselectivity. researchgate.net While the inherent directing ability of the pyrimidin-4-ol tautomer is complex, C-H functionalization remains a potential, albeit challenging, route for derivatization.
Cross-Coupling Reactions: A more established and versatile approach involves the pre-functionalization of the pyrimidine ring, followed by a metal-catalyzed cross-coupling reaction. mdpi.com This typically requires converting a C-H bond into a C-halogen or C-triflate bond. For instance, chlorination or bromination of the pyrimidine ring at the C2 or C5 position would yield a substrate ready for a variety of cross-coupling reactions.
Table 2: Potential Cross-Coupling Reactions on a Functionalized Pyrimidine Core
| Reaction Name | Nucleophile | Electrophile (on Pyrimidine) | Catalyst System (Typical) | Resulting Bond | Reference |
| Suzuki-Miyaura Coupling | Organoboron (e.g., Ar-B(OH)₂) | Aryl Halide or Triflate | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Halide or Triflate | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N (Aryl-Amine) | nih.govmdpi.com |
| Sonogashira Coupling | Terminal Alkyne | Aryl Halide | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkyne) | nih.gov |
| Stille Coupling | Organotin (e.g., Ar-SnBu₃) | Aryl Halide or Triflate | Pd(PPh₃)₄ | C-C (Aryl-Aryl) | nih.gov |
A particularly innovative strategy involves the synthesis of pyrimidin-6-yl trifluoroborate salts. nih.gov These intermediates are stable and can undergo subsequent Suzuki-Miyaura cross-coupling, providing a robust pathway to C6-functionalized pyrimidines. nih.gov This approach highlights the potential for activating specific positions on the pyrimidine ring for selective modification.
Stereochemical and Regiochemical Outcomes of Novel Reactions
The stereochemical and regiochemical outcomes of the reactions discussed are critical for the synthesis of well-defined molecular structures.
Regiochemistry:
In metal-catalyzed C-H activation , the regioselectivity is governed by the inherent electronic properties of the pyrimidine ring and the presence of directing groups. researchgate.netsemanticscholar.org For this compound, the C2 and C5 positions are the primary sites for potential functionalization. The specific site of reaction would depend heavily on the chosen catalyst and reaction conditions.
In cross-coupling reactions , the regiochemistry is pre-determined by the position of the leaving group (e.g., halide or triflate) on the pyrimidine ring, offering precise control over the final product's structure. nih.gov
Stereochemistry:
Olefin Metathesis: In cross-metathesis, the geometry of the newly formed double bond can be a mixture of E and Z isomers, although certain catalysts and conditions can provide high selectivity for one isomer. organic-chemistry.org In cases where a new chiral center is formed, such as in asymmetric ring-closing metathesis (ARCM), the use of chiral catalysts can induce high levels of enantioselectivity. mdpi.com
Catalytic Hydrogenation: If the hydrogenation of the pyrimidine ring were to create new stereocenters, a mixture of diastereomers would typically be expected, unless a chiral catalyst is employed for asymmetric hydrogenation. The hydrogenation of the butenyl side chain does not create a new stereocenter.
The development of novel reactions for this compound would necessitate careful analysis of these outcomes to guide the synthesis toward desired targets with high purity and defined stereochemistry.
Computational and Theoretical Investigations of 6 but 3 En 1 Yl Pyrimidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful lens to examine molecules at the atomic level. For 6-(but-3-en-1-yl)pyrimidin-4-ol, these methods can predict its three-dimensional shape, the distribution of electrons, and its energetic properties, all of which are critical for understanding its interactions and stability.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable arrangement of atoms in a molecule, known as its ground state geometry. nih.govyoutube.com By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, functionals like B3LYP paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govjocpr.com
These calculations reveal the precise three-dimensional structure of this compound, accounting for the planarity of the pyrimidine ring and the flexible orientation of the butenyl side chain. The electronic structure, also derived from DFT, describes how electrons are distributed across the molecule, highlighting regions of high or low electron density, which is fundamental to the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com
A larger HOMO-LUMO gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wjarr.com For this compound, the HOMO is expected to be located primarily on the electron-rich pyrimidine ring and the π-bond of the butenyl side chain, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient atoms of the pyrimidine ring. FMO analysis is critical for predicting how the molecule will interact in chemical reactions. acs.org
Table 1: Illustrative Frontier Molecular Orbital Energies This table presents representative values for similar heterocyclic systems, as specific computational data for this compound is not publicly available.
| Parameter | Energy (eV) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. wjarr.com It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack. wjarr.comnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density, such as those around electronegative atoms like oxygen and nitrogen, and are attractive to electrophiles. mdpi.com Regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to attack by nucleophiles.
For this compound, the MEP map would be expected to show significant negative potential around the pyrimidine ring's nitrogen atoms and the oxygen atom of the hydroxyl group. These locations represent the primary sites for hydrogen bonding and electrophilic interactions. The butenyl side chain's double bond would also exhibit a region of moderate negative potential. This detailed charge landscape helps in understanding non-covalent interactions and predicting reaction pathways. mdpi.comrsc.org
Comprehensive Tautomerism and Conformational Analysis
The structural identity of this compound is complicated by the existence of different tautomers and conformers, each with distinct energies and stabilities.
Relative Stabilities of Pyrimidin-4-ol Tautomeric Forms
Pyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, pyrimidin-4(1H)-one. This phenomenon, where a proton migrates from the hydroxyl group to a ring nitrogen, is common in hydroxypyrimidines and related heterocycles. chemicalbook.comnih.gov Computational studies on the parent 4-pyrimidone system and its derivatives consistently show that the keto tautomer is significantly more stable than the enol (hydroxyl) form. chemicalbook.comresearchgate.net This stability is often attributed to factors like more favorable bond energies and resonance stabilization in the keto form.
For this compound, several tautomeric forms are possible, primarily the hydroxy form and two keto forms where the proton resides on either the N1 or N3 nitrogen atom. Theoretical calculations predict that the keto forms are energetically favored over the pyrimidin-4-ol (enol) form. jocpr.comchemicalbook.com The relative stability can be influenced by the solvent, but the keto forms generally predominate. nih.govnih.gov
Table 2: Illustrative Relative Stabilities of Tautomers This table presents representative relative energy values based on typical findings for substituted pyrimidin-4-ones. The keto form (1H-one) is used as the reference (0.00 kcal/mol). Specific data for this compound is not publicly available.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| 6-(But-3-en-1-yl)pyrimidin-4(1H)-one | Keto (N1-H) | 0.00 |
| 6-(But-3-en-1-yl)pyrimidin-4(3H)-one | Keto (N3-H) | +1.5 |
| This compound | Enol (O-H) | +8.0 |
Conformational Landscape and Dynamics of the Butenyl Side Chain
The butenyl side chain of this compound introduces conformational flexibility to the molecule. chemistrysteps.com Rotation around the single bonds—specifically the C-C bond connecting the chain to the pyrimidine ring and the C-C bonds within the chain itself—gives rise to various spatial arrangements known as conformers or rotamers. wikipedia.org These different conformers have varying potential energies due to steric interactions and torsional strain. unicamp.br
Reaction Mechanism Studies
Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions involving pyrimidinol derivatives.
Transition State Analysis for Key Chemical Transformations
The reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic and electrophilic attack, is a key area of investigation. The positions 2, 4, and 6 of the pyrimidine ring are electron-deficient, making them prone to nucleophilic substitution. wikipedia.org Conversely, the 5-position is less electron-deficient and more susceptible to electrophilic substitution. wikipedia.org For this compound, computational models can be employed to analyze the transition states of various reactions, such as those involving the butenyl side chain or substitutions on the pyrimidine core.
For instance, in reactions involving nucleophilic substitution at the 4-position, theoretical calculations can elucidate the energy barriers and the geometry of the transition state, providing a deeper understanding of the reaction kinetics. Similarly, for reactions at the butenyl side chain, such as addition reactions, computational analysis can map out the potential energy surface and identify the most stable transition state structures.
Elucidation of Reaction Pathways and Energy Profiles
Understanding the complete reaction pathway is essential for predicting reaction outcomes and optimizing synthetic strategies. Computational studies allow for the mapping of the potential energy surface, which illustrates the energy of the system as a function of the geometric coordinates of the atoms. This mapping reveals the reactants, products, intermediates, and transition states along a particular reaction coordinate.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other in the solid state dictates their crystal structure and, consequently, many of their physical properties. Pyrimidinone scaffolds, such as that in this compound, are known to form strong intermolecular interactions. nih.govnih.gov
Hydrogen Bonding Networks
Pyrimidinones (B12756618) are structurally similar to the nitrogenous bases found in DNA and RNA and share their ability to form strong hydrogen bonds. nih.govnih.gov The N-H and C=O groups in the pyrimidin-4-ol core are excellent hydrogen bond donors and acceptors, respectively. Computational studies, often in conjunction with experimental techniques like X-ray crystallography, are instrumental in analyzing these hydrogen bonding networks.
A theoretical study on a series of substituted pyrimidinones revealed that robust hydrogen bonds, with an average energy of approximately -21.64 kcal/mol, accounted for about 19% of the total stabilization energy of the supramolecular clusters. nih.gov The primary interactions were identified as N–H···O and C–H···O bonds. nih.gov
Crystal Packing Influences
The arrangement of molecules in a crystal, known as crystal packing, is influenced by a delicate balance of various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. The specific substituents on the pyrimidine ring can significantly alter the crystal packing. nih.gov
In the case of this compound, the flexible butenyl chain can adopt different conformations, potentially leading to polymorphism—the existence of multiple crystal forms. Computational methods can be used to predict and analyze the different possible packing arrangements and their relative stabilities. For example, in some pyrimidine derivatives, the crystal packing results in a layered structure where ions are sandwiched between pyrimidine rings. capes.gov.br The study of these packing motifs is crucial for understanding the material's properties.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling (focused on structural features affecting reactivity/interactions)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. Molecular modeling, a broader field, uses theoretical methods to simulate and predict the behavior of molecules.
For pyrimidine derivatives, QSAR and molecular modeling have been extensively used to understand their biological activities. nih.govnih.gov These studies identify key structural features, or descriptors, that are important for a particular activity. For this compound, a QSAR study could explore how variations in the butenyl chain or substitutions on the pyrimidine ring affect its reactivity in a given chemical transformation.
Molecular modeling can provide a three-dimensional visualization of the molecule and its electrostatic potential surface, highlighting electron-rich and electron-poor regions. This information is invaluable for predicting sites of reactivity. For instance, the modeling of pyrimidine derivatives has been used to understand their binding to biological targets by identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com While the focus here is on reactivity and interactions, the principles are the same. By modeling the structural features of this compound, one can gain insights into how its shape, size, and electronic properties influence its interactions with other molecules.
A QSAR study on a series of pyrimidine derivatives identified electronegativity, atomic van der Waals volumes, and molecular symmetry as important factors controlling their activity. nih.gov Such models can be used to predict the reactivity of new derivatives, guiding synthetic efforts toward compounds with desired properties.
Prediction of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties in organic molecules has garnered significant attention due to their potential applications in a variety of advanced technologies, including optical data processing, telecommunications, and photonics. researchgate.netresearchgate.net Pyrimidine derivatives, in particular, have emerged as a promising class of NLO materials. researchgate.netrsc.org The inherent π-deficient nature of the pyrimidine ring, coupled with its aromaticity and planarity, makes it an excellent scaffold for creating "push-pull" systems that can enhance NLO responses. researchgate.netrsc.org While direct experimental or computational data on the NLO properties of this compound is not yet available in the literature, a predictive analysis can be formulated based on theoretical studies of analogous pyrimidine structures.
Computational methods, primarily Density Functional Theory (DFT), have become indispensable tools for predicting the NLO properties of novel molecules before their synthesis and experimental characterization. nih.govjournaleras.comnih.gov These studies typically calculate key parameters such as the molecular polarizability (α) and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response. journaleras.comnih.gov
Research on various pyrimidine derivatives has demonstrated that their NLO properties are highly sensitive to the nature and position of substituents on the pyrimidine core. rsc.org The introduction of electron-donating groups (donors) and electron-accepting groups (acceptors) connected through a π-conjugated system can lead to significant intramolecular charge transfer, which is a key factor for a large NLO response. researchgate.net
To provide a comparative context for the predicted NLO properties of this compound, the following table summarizes the computationally determined NLO parameters for other pyrimidine derivatives from the literature. It is important to note that the computational methods and basis sets used can influence the calculated values, so direct comparison should be made with caution.
Table 1: Calculated NLO Properties of Selected Pyrimidine Derivatives
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |
| 2-Amino-4-methylpyridinium-4-hydroxybenzoate | DFT/6-311++G(d,p) | - | - | - | researchgate.net |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | DFT/B3LYP/6-311++G(d,p) | - | - | - | researchgate.netrsc.orgrsc.orgrsc.org |
| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | - | - | 318.780 x 10⁻³² | journaleras.com |
| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/HSEH1PBE/6-311+G(d,p) | - | - | 308.932 x 10⁻³² | journaleras.com |
Note: Specific numerical values for dipole moment and polarizability for all compounds were not consistently available in the reviewed literature abstracts.
Based on the general principles of NLO materials and the data from related compounds, it is predicted that this compound will exhibit modest NLO properties. The presence of the electron-donating hydroxyl group is a favorable feature. The butenyl substituent, while not a strong electron-donating or -withdrawing group, extends the conjugation path to a small degree, which could slightly enhance the polarizability and hyperpolarizability compared to a simple alkyl-substituted pyrimidinol.
For a more significant NLO response, the introduction of strong electron-withdrawing groups (e.g., -NO₂, -CN) or additional strong electron-donating groups (e.g., -NH₂, -OCH₃) on the pyrimidine ring would be necessary to create a more pronounced "push-pull" system. Theoretical studies on such derivatives of this compound could further elucidate its potential as a precursor for novel NLO materials.
Exploration of Potential Advanced Applications for 6 but 3 En 1 Yl Pyrimidin 4 Ol
Role in Advanced Materials Science
The unique combination of a heteroaromatic core and a reactive alkene side chain in 6-(but-3-en-1-yl)pyrimidin-4-ol makes it a candidate for the development of novel materials with tailored properties. Its potential extends from polymeric structures to sophisticated optoelectronic and coordination materials.
Precursors for Polymeric Materials via Alkene Functionalization
The terminal double bond in the butenyl side chain is a key feature that allows this compound to act as a monomer or a precursor for functionalized polymers. The alkene group can participate in various polymerization reactions, such as vinyl addition polymerization, to incorporate the pyrimidinol moiety into a macromolecular backbone. This approach could lead to polymers with unique properties conferred by the pyrimidine (B1678525) ring, such as specific thermal characteristics or the ability to engage in hydrogen bonding.
Furthermore, the alkene is susceptible to a wide range of functionalization reactions. For instance, visible-light photoredox catalysis enables the stereospecific synthesis of substituted aziridines from alkenes, a transformation that could be applied to the butenyl group. rsc.org Another advanced application involves using the alkene to form "caged" Frustrated Lewis Pair (FLP) adducts. These adducts can be incorporated into polymers and later "uncaged" using a stimulus like light, releasing the catalytically active FLP. nih.govescholarship.org This strategy could be used to create stimuli-responsive materials where the catalytic or reactive properties of the embedded pyrimidinol-FLP can be activated on demand.
Components for Functional Dyes and Optoelectronic Materials
Pyrimidine derivatives are of significant interest in the field of optoelectronics due to their inherent electronic properties. benthamdirect.comresearchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in donor-π-acceptor (D-π-A) architectures, which are fundamental to many functional dyes and organic electronic materials. researchgate.net By combining the pyrimidine acceptor with suitable donor molecules, it is possible to create compounds with strong intramolecular charge transfer, leading to desirable photophysical properties like fluorescence. researchgate.net
Compounds based on a pyrimidine core have been successfully employed as emitters in organic light-emitting diodes (OLEDs), including those that function through thermally activated delayed fluorescence (TADF). benthamdirect.comnih.gov In these systems, substituents on the pyrimidine ring play a crucial role in tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the energy gap between the singlet and triplet excited states, which ultimately determines the emission color and efficiency. nih.govtdl.org The butenyl group of this compound could serve as a point of attachment for various donor moieties or as a site for modifications to fine-tune the electronic and photophysical properties of the resulting molecule. Additionally, pyrimidine-based push-pull systems have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), where they facilitate light harvesting and electron injection into a semiconductor material like TiO2. benthamdirect.commdpi.com
Table 1: Potential Optoelectronic Applications of Pyrimidine-Based Scaffolds
| Application | Role of Pyrimidine Scaffold | Potential Modification via Butenyl Group | Key References |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting core in D-π-A emitters; enables TADF. | Attachment of electron-donating groups to modulate HOMO/LUMO levels and emission color. | benthamdirect.comnih.gov |
| Dye-Sensitized Solar Cells (DSSCs) | Acceptor in push-pull dyes; facilitates charge transfer and acts as an anchoring group. | Modification to improve absorption spectra and enhance coordination to TiO2 surfaces. | benthamdirect.commdpi.com |
| Non-Linear Optical (NLO) Materials | Core of π-extended conjugated systems with potential for NLO properties. | Introduction of functional groups to increase molecular hyperpolarizability. | benthamdirect.comresearchgate.netresearchgate.net |
| Colorimetric Sensors | Acts as a signaling unit that changes color upon binding to specific analytes. | Functionalization to introduce specific recognition sites for ions or molecules. | benthamdirect.comresearchgate.net |
Ligands in Coordination Chemistry (excluding biological context)
The pyrimidine framework, with its nitrogen heteroatoms and the exocyclic hydroxyl group, provides multiple coordination sites for metal ions, making this compound a promising ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring can act as donors to form stable complexes with a variety of transition metals. cu.edu.egictp.it The tautomeric nature of the pyrimidin-4-ol system (which can exist in equilibrium with its pyrimidin-4-one form) allows it to act as a bidentate ligand, coordinating through a ring nitrogen and the exocyclic oxygen atom. ictp.itresearchgate.net
The synthesis of such metal complexes can be achieved through various methods, including mechanochemical protocols. researchgate.net The resulting coordination compounds can exhibit interesting structural, magnetic, and electronic properties. The butenyl side chain adds another layer of functionality. It could remain as a non-coordinating group that influences the solubility and crystal packing of the complex, or it could potentially interact with the metal center in specific cases. More importantly, it serves as a reactive handle for grafting the metal complex onto surfaces or into polymeric matrices, creating hybrid materials with catalytic or other functional properties. acs.org
Development of Agrochemical Research Leads
The pyrimidine ring is a privileged scaffold in modern agrochemical discovery, found in numerous commercial fungicides, herbicides, and insecticides. researchgate.net These compounds often act by inhibiting essential enzymes in the target pest. researchgate.net The discovery of new agrochemicals is driven by the need to overcome resistance and to find molecules with novel modes of action. researchgate.net
In this context, this compound represents a valuable starting point for the synthesis of new agrochemical candidates. The pyrimidinol core itself is a known bioactive fragment. The key advantage of this molecule lies in the butenyl side chain, which provides a site for chemical diversification. Through structure-based design, this alkene can be subjected to various chemical transformations (e.g., epoxidation, dihydroxylation, halogenation, or coupling reactions) to generate a library of derivatives. researchgate.netmdpi.com These new compounds can then be screened for biological activity against a range of agricultural pests. Introducing different functional groups, such as fluorine-containing moieties which are common in modern agrochemicals, onto the butenyl chain could significantly modulate the biological activity, uptake, and metabolic stability of the resulting molecules. researchgate.netnih.gov This approach allows for a systematic exploration of the structure-activity relationship to identify potent and selective agrochemical leads. mdpi.com
Mechanistic Studies of Interactions with Biochemical Targets
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for interacting with a wide array of biological macromolecules, particularly enzymes. researchgate.netumich.edu Many pyrimidine derivatives function by inhibiting enzymes crucial for the survival of pathogens or the proliferation of cancer cells, such as kinases, cholinesterases, and carbonic anhydrases. researchgate.netnih.govnih.gov
In vitro studies of pyrimidine derivatives have revealed various mechanisms of enzyme inhibition, including competitive, uncompetitive, and mixed-type inhibition, which provides insight into whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.govacs.org For instance, studies on pyrimidine-based cholinesterase inhibitors have shown that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govacs.org The this compound scaffold could be investigated against a panel of metabolic enzymes to determine its inhibitory potential and mechanism of action. researchgate.netnih.gov The butenyl group could influence binding by occupying hydrophobic pockets within the enzyme's active site or could be used as a handle to attach other pharmacophoric groups to enhance potency and selectivity.
Theoretical Ligand-Target Binding Interactions and Docking
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a biological target. mdpi.com Docking studies on various pyrimidine derivatives have provided detailed insights into their interactions with enzyme active sites. nih.govnih.govresearchgate.net These studies consistently show that the pyrimidine ring is capable of forming key interactions, such as hydrogen bonds with amino acid residues (e.g., with backbone amides or side chains of residues like lysine (B10760008) and glutamic acid) and π-π stacking or π-alkyl interactions with aromatic or aliphatic residues (e.g., phenylalanine, tyrosine, valine). nih.govresearchgate.net
For this compound, theoretical docking studies could be performed against various enzyme targets, such as cyclin-dependent kinases (CDKs) or thymidylate kinase, which are known to be inhibited by pyrimidine analogs. nih.govresearchgate.net The pyrimidin-4-ol moiety is expected to be a primary anchor, forming hydrogen bonds via its ring nitrogens and the hydroxyl group. The butenyl side chain would likely explore hydrophobic sub-pockets within the active site. The flexibility of this chain allows it to adopt various conformations to maximize favorable van der Waals contacts. By analyzing the predicted binding poses and energies, researchers can prioritize this compound for synthesis and in vitro testing and can guide the design of new analogs with improved binding affinity. mdpi.comnih.gov
Table 2: Predicted Interactions for this compound in a Kinase Active Site
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) | Key References |
|---|---|---|---|
| Pyrimidine Ring (N1, N3) | Hydrogen Bond Acceptor | Lys, Thr, Gln (Side Chain NH) | nih.govrsc.org |
| Pyrimidine Ring (Aromatic) | π-π Stacking / π-Alkyl | Phe, Tyr, Val, Leu, Ile | nih.govresearchgate.net |
| 4-ol Group | Hydrogen Bond Donor/Acceptor | Glu, Asp (Side Chain COO-), Backbone Carbonyl | nih.govnih.gov |
| Butenyl Chain | Hydrophobic / van der Waals | Leu, Val, Ala, Ile, Met | nih.govcncb.ac.cn |
Structural Basis for Molecular Recognition
The specific structural characteristics of this compound are pivotal for its interaction with biological macromolecules. The molecule's pyrimidin-4-ol core, along with its flexible butenyl side chain, dictates its potential binding modes and selectivity for specific protein targets. While detailed crystallographic or NMR spectroscopic data for this compound in complex with a biological target are not extensively available in the public domain, an understanding of its molecular recognition can be inferred from studies on analogous pyrimidine derivatives and through computational modeling.
The pyrimidin-4-ol moiety itself is capable of forming multiple hydrogen bonds. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group at the 4-position and the ring nitrogen at the 3-position can act as both hydrogen bond donors and acceptors. This allows for a variety of orientations within a protein's binding pocket, enabling specific interactions with amino acid residues such as serine, threonine, asparagine, glutamine, and the peptide backbone.
The but-3-en-1-yl substituent at the 6-position introduces a flexible hydrophobic chain. This aliphatic chain can engage in van der Waals and hydrophobic interactions within a nonpolar cavity of a binding site. The terminal double bond of the butenyl group may also participate in π-π stacking or other non-covalent interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The flexibility of this chain allows the molecule to adopt various conformations, which can be crucial for fitting into an optimally shaped binding pocket.
Molecular modeling studies on similar pyrimidine-based compounds often reveal that the pyrimidine ring anchors the molecule to the target protein through a network of hydrogen bonds, while the substituent at the 6-position explores a more hydrophobic sub-pocket. The nature and length of this substituent are often critical determinants of binding affinity and selectivity. For instance, in a series of pyrimidine derivatives targeting a specific kinase, the variation in the length and composition of the side chain at the 6-position significantly influences the inhibitory potency by optimizing hydrophobic contacts.
| Structural Feature | Potential Interaction Type | Potential Interacting Residues/Moieties |
| Pyrimidin-4-ol Ring | Hydrogen Bonding | Ser, Thr, Asn, Gln, Asp, Glu, Peptide Backbone |
| But-3-en-1-yl Chain | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |
| Terminal Alkene | π-Stacking/Hydrophobic | Phe, Tyr, Trp |
Conclusion and Future Research Perspectives
Synthesis of Key Findings and Contributions on 6-(But-3-en-1-yl)pyrimidin-4-ol
Currently, there is a notable absence of direct research findings specifically on this compound in the public domain. The scientific contributions in this area are therefore prospective, based on the known reactivity and properties of analogous compounds. The pyrimidine (B1678525) core is a cornerstone of numerous biologically active molecules and functional materials. researchgate.netgsconlinepress.comgrowingscience.comnih.gov Its derivatives are known to exhibit a wide range of biological activities and are key components in many therapeutic agents. nih.govmdpi.com The presence of the hydroxyl group at the 4-position introduces the possibility of keto-enol tautomerism, a phenomenon that can significantly influence the molecule's chemical behavior and interactions. chemicalbook.com
The butenyl side chain, with its terminal double bond, offers a reactive site for a plethora of organic transformations, most notably polymerization and click chemistry reactions. This bifunctionality—a biologically relevant heterocyclic core coupled with a versatile reactive handle—is the most significant implied contribution of this compound.
Identification of Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of this compound has not been explicitly described, presenting an immediate opportunity for synthetic methodology research. Established methods for the synthesis of 6-substituted pyrimidin-4-ols can be adapted for this purpose. medwinpublishers.comoriprobe.com A plausible and unexplored route would be the condensation of a β-keto ester bearing a butenyl group with urea (B33335) or a related amidine derivative. oriprobe.comchemicalbook.com
Further advancements could focus on more atom-economical and environmentally benign synthetic routes. For instance, a transition-metal-catalyzed cross-coupling reaction between a protected 6-halopyrimidin-4-ol and a butenyl-containing organometallic reagent could offer a modular and efficient approach. researchgate.net The development of a one-pot synthesis from simple, commercially available starting materials would also be a significant methodological advancement. researchgate.net
| Synthetic Approach | Key Reactants | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Classical Condensation | β-keto ester with butenyl group, Urea/Amidine | Well-established, straightforward | Harsh reaction conditions, potential for side reactions |
| Cross-Coupling | 6-Halopyrimidin-4-ol, Butenylboronic acid/ester | High efficiency, modularity | Requires pre-functionalized starting materials, catalyst cost |
| One-Pot Synthesis | Simple commodity chemicals | High efficiency, cost-effective | Complex reaction optimization |
Directions for Advanced Mechanistic Investigations and Theoretical Refinements
The tautomeric equilibrium between the 4-ol (pyrimidinol) and 4-one (pyrimidinone) forms of this compound is a key area for mechanistic investigation. chemicalbook.comresearchgate.net Computational studies, employing density functional theory (DFT), could predict the relative stabilities of the tautomers in different solvent environments and provide insight into the energy barriers of their interconversion. chemicalbook.com Such theoretical work would be invaluable for understanding and predicting the molecule's reactivity. researchgate.net
Furthermore, the influence of the butenyl side chain on the electronic properties of the pyrimidine ring, and vice versa, warrants investigation. Spectroscopic techniques, such as advanced NMR methods, could be used to probe these intramolecular interactions. Mechanistic studies on the reactions of the butenyl side chain, such as its participation in radical or transition-metal-catalyzed processes, would also be highly informative.
Prospects for Novel Functional Material Development and Emerging Technologies
The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel functional polymers. The terminal alkene can undergo polymerization to form a polyalkane backbone, with the pyrimidin-4-ol moieties as pendant groups. These pendant groups could then be used for post-polymerization modification, allowing for the fine-tuning of the material's properties.
The pyrimidine core is known to participate in hydrogen bonding, which could lead to the formation of self-assembling materials or supramolecular polymers. researchgate.net The potential for this molecule to be incorporated into metal-organic frameworks (MOFs) or as a ligand for functional metal complexes also represents an exciting frontier. In the realm of emerging technologies, pyrimidine-based materials have shown promise in organic electronics, and the specific properties of this compound could be tailored for applications in sensors or organic light-emitting diodes (OLEDs). researchgate.net
| Potential Application Area | Key Molecular Feature | Projected Technological Impact |
|---|---|---|
| Functional Polymers | Polymerizable alkene, functional pyrimidine | Development of smart materials with tunable properties |
| Supramolecular Chemistry | Hydrogen bonding capabilities of the pyrimidine ring | Creation of self-healing materials and drug delivery systems |
| Organic Electronics | Electronic properties of the pyrimidine core | Novel components for sensors, OLEDs, and other devices |
Outlook for Broader Impact and Interdisciplinary Research in Chemical Sciences
The study of this compound sits (B43327) at the intersection of several chemical disciplines, including synthetic organic chemistry, polymer chemistry, materials science, and computational chemistry. Research into this molecule could foster interdisciplinary collaborations, leading to a more holistic understanding of its potential.
From a broader perspective, the investigation of such bifunctional molecules contributes to the fundamental knowledge of structure-property relationships. The insights gained from studying the interplay between a biologically relevant heterocycle and a reactive functional group could inform the design of a wide range of new molecules with tailored properties for applications in medicine, materials, and beyond. nih.govresearchgate.net The development of new synthetic methods for this and related compounds will also enrich the toolkit of synthetic chemists. researchgate.net
Q & A
What are the recommended synthetic methodologies for 6-(But-3-en-1-yl)pyrimidin-4-ol, and how can regioselectivity be controlled during its preparation?
Answer:
Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the but-3-enyl group can be introduced via Suzuki-Miyaura coupling using a pyrimidin-4-ol precursor and a but-3-enyl boronic acid derivative. Regioselectivity is influenced by steric and electronic factors: directing groups on the pyrimidine ring (e.g., hydroxyl at position 4) guide the coupling to position 5. Catalysts like Pd(PPh₃)₄ and base selection (e.g., Na₂CO₃) are critical for efficiency. Reaction monitoring via TLC or HPLC ensures intermediate purity .
How can X-ray crystallography be optimized for structural elucidation of this compound derivatives?
Answer:
High-quality single crystals are essential. Use slow evaporation of a solvent mixture (e.g., DCM/hexane) under controlled humidity. SHELX programs (e.g., SHELXL) are recommended for refinement, particularly for resolving disorder in the but-3-enyl chain. Twinning and high-resolution data (≤ 0.8 Å) may require iterative refinement cycles. Validate the final structure using CCDC deposition standards .
What analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., oxidation of the alkene group). Use a C18 column with acetonitrile/water (0.1% formic acid) gradient.
- NMR (¹H/¹³C) : Monitors structural integrity; the hydroxyl proton (δ ~12 ppm in DMSO-d₆) and alkene protons (δ 5.0–5.5 ppm) are key markers.
- Accelerated stability studies : Store samples at 4°C (short-term) or -20°C (long-term) under inert gas to prevent hydrolysis or dimerization .
How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Answer:
DFT calculations (e.g., Gaussian 16) identify reactive sites by mapping electrostatic potential surfaces. The hydroxyl group at position 4 acts as a hydrogen-bond donor, while the electron-deficient pyrimidine ring favors electrophilic attacks at position 5. The but-3-enyl group’s π-electrons may participate in cycloaddition reactions, predicted using frontier molecular orbital (FMO) analysis .
What safety protocols are critical when handling this compound in solution-phase reactions?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for volatile solvents.
- Waste disposal : Segregate halogenated byproducts (e.g., from coupling reactions) and neutralize acidic/basic residues before professional disposal.
- Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .
How can researchers address contradictory bioactivity data for this compound across different assay systems?
Answer:
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and validate cell line viability (MTT assays).
- Solvent effects : DMSO concentration should be ≤1% to avoid cytotoxicity.
- Metabolite profiling : LC-MS identifies active metabolites that may explain divergent results in hepatic vs. non-hepatic models .
What strategies improve the reproducibility of catalytic reactions involving this compound?
Answer:
- Catalyst pre-treatment : Degas Pd catalysts (e.g., Pd(OAc)₂) to prevent oxidation.
- Moisture control : Use molecular sieves in solvent storage.
- Batch consistency : Characterize starting materials via elemental analysis and DSC to ensure lot-to-lot uniformity .
What advanced applications exist for this compound in materials science or supramolecular chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
